molecular formula C17H16N4O2S2 B2839987 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2319633-05-9

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2839987
CAS No.: 2319633-05-9
M. Wt: 372.46
InChI Key: HVOCAEAOFHTSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-component reactions. One common method is the reaction of ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines or other reduced derivatives.

Scientific Research Applications

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to its specific structure, which combines a thiazole ring with a piperazinone moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-2-14-19-12-4-3-11(9-13(12)25-14)16(23)20-6-7-21(15(22)10-20)17-18-5-8-24-17/h3-5,8-9H,2,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOCAEAOFHTSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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